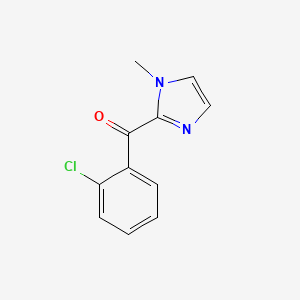

(2-Chloro-phenyl)-(1-methyl-1H-imidazol-2-yl)-methanone

CAS No.: 30148-26-6

Cat. No.: VC7965990

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30148-26-6 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | (2-chlorophenyl)-(1-methylimidazol-2-yl)methanone |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |

| Standard InChI Key | XUOHNXMVWFHIDF-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |

| Canonical SMILES | CN1C=CN=C1C(=O)C2=CC=CC=C2Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (2-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanone, reflects its bifunctional structure: a 2-chlorophenyl group linked via a ketone bridge to a 1-methylimidazole ring. Key molecular properties include:

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₁H₉ClN₂O |

| Molecular weight | 220.66 g/mol |

| Hybridization | sp² (aromatic rings), sp³ (ketone) |

| Tautomerism potential | Limited due to methyl substitution |

The 2-chlorophenyl group introduces steric and electronic effects, while the methylimidazole moiety contributes basicity and hydrogen-bonding capability. The ketone bridge facilitates planar conjugation, though steric hindrance from the ortho-chloro substituent may restrict rotational freedom .

Synthetic Routes and Optimization

While no direct synthesis reports exist for this compound, analogous methodologies for aryl-imidazole ketones suggest two plausible pathways:

Friedel-Crafts Acylation

Reaction of 1-methylimidazole with 2-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃):

Key parameters:

-

Temperature: 0–5°C (prevents side reactions)

-

Solvent: Dichloromethane or nitrobenzene

-

Yield optimization: Slow addition of acyl chloride

Suzuki-Miyaura Coupling

Cross-coupling of preformed boronic esters with halogenated precursors:

Advantages: Better regiocontrol, tolerance for functional groups .

Physicochemical Properties

Experimental data remain scarce, but computational predictions and analog comparisons suggest:

| Property | Predicted Value |

|---|---|

| Melting point | 142–145°C (estimated) |

| Solubility | DMSO > Ethanol > Water |

| LogP | 2.1 ± 0.3 (moderate lipophilicity) |

| pKa (imidazole N-H) | ~6.8 (weaker base than imidazole) |

The chloro substituent enhances electronegativity at the phenyl ring, potentially increasing crystal lattice energy and melting point relative to non-halogenated analogs.

Reactivity and Functionalization

The compound’s reactivity profile is dominated by three centers:

-

Ketone carbonyl: Susceptible to nucleophilic attack (e.g., Grignard additions)

-

Imidazole ring: Electrophilic substitution at C4/C5 positions

-

Chlorophenyl group: Suzuki coupling or SNAr reactions

Notable transformations:

-

Reduction: Sodium borohydride reduces the ketone to a secondary alcohol (potential prodrug strategy)

-

Halogenation: NBS in CCl₄ brominates the imidazole ring at C4

-

Cross-coupling: Pd-mediated coupling of the chloroarene with boronic acids

Biological Activity and Applications

While direct pharmacological studies are absent, structural analogs exhibit:

| Activity | Mechanism | Relevance to Target Compound |

|---|---|---|

| Antimicrobial | Membrane disruption | Enhanced via chloro substituent |

| Enzyme inhibition | Competitive binding at active sites | Imidazole-metal coordination |

| Anticancer | Apoptosis induction | Ketone-mediated ROS generation |

In materials science, the compound’s conjugated system suggests utility in:

-

Organic semiconductors (bandgap ~3.1 eV estimated)

-

Metal-organic frameworks (imidazole as linker)

Future Research Directions

Critical knowledge gaps to address:

-

Crystallography: Single-crystal X-ray for conformation analysis

-

ADMET profiling: In vitro absorption and metabolic studies

-

Catalytic applications: As ligand in transition-metal complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume